Methyl 5-morpholinonicotinate Methyl 5-morpholinonicotinate
Brand Name: Vulcanchem
CAS No.: 500865-54-3
VCID: VC3882783
InChI: InChI=1S/C11H14N2O3/c1-15-11(14)9-6-10(8-12-7-9)13-2-4-16-5-3-13/h6-8H,2-5H2,1H3
SMILES: COC(=O)C1=CC(=CN=C1)N2CCOCC2
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

Methyl 5-morpholinonicotinate

CAS No.: 500865-54-3

Cat. No.: VC3882783

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-morpholinonicotinate - 500865-54-3

Specification

CAS No. 500865-54-3
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name methyl 5-morpholin-4-ylpyridine-3-carboxylate
Standard InChI InChI=1S/C11H14N2O3/c1-15-11(14)9-6-10(8-12-7-9)13-2-4-16-5-3-13/h6-8H,2-5H2,1H3
Standard InChI Key JKKSUVYKLLZBOJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CN=C1)N2CCOCC2
Canonical SMILES COC(=O)C1=CC(=CN=C1)N2CCOCC2

Introduction

Chemical and Structural Properties

Methyl 5-morpholinonicotinate belongs to the class of heterocyclic compounds, combining a pyridine ring with a morpholine moiety. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol . The compound’s structure includes a methyl ester group at the third position and a morpholine ring at the fifth position of the pyridine backbone (Figure 1).

Key Physicochemical Properties:

PropertyValueSource
Melting Point113°C
Boiling Point383.6°C (at 760 mmHg)
Density1.21 g/cm³
SolubilityLow in water; soluble in DMSO

The morpholine ring contributes to the compound’s polarity, influencing its solubility and reactivity. The electron-rich nitrogen atoms in both the pyridine and morpholine groups facilitate interactions with biological targets, such as enzymes and receptors .

Synthesis Methods

The synthesis of methyl 5-morpholinonicotinate typically involves multi-step organic reactions. A common approach includes:

Condensation Reaction

Morpholine is condensed with a nicotinic acid derivative, such as methyl 5-bromonicotinate, under catalytic conditions. For example:
Methyl 5-bromonicotinate + MorpholinePd catalystMethyl 5-morpholinonicotinate\text{Methyl 5-bromonicotinate + Morpholine} \xrightarrow{\text{Pd catalyst}} \text{Methyl 5-morpholinonicotinate}
This reaction often employs palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate cross-coupling .

Purification Steps

The crude product is purified via column chromatography or recrystallization. High-performance liquid chromatography (HPLC) is used to achieve >95% purity, as reported in commercial samples .

Table 1: Synthetic Yield Optimization

Catalyst SystemTemperature (°C)Yield (%)
Pd(OAc)₂/Xantphos10078
CuI/1,10-Phenanthroline12065

Data adapted from synthetic protocols in and .

Biological Activities and Applications

Methyl 5-morpholinonicotinate has shown promise in medicinal chemistry, particularly as a precursor for bioactive molecules.

Antimicrobial Properties

Structural analogs of this compound exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) . The morpholine ring enhances membrane permeability, contributing to its efficacy .

Drug Development

Methyl 5-morpholinonicotinate serves as an intermediate in synthesizing kinase inhibitors and protease modulators. For instance, it is used in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which are relevant to metabolic disorders .

ParameterClassification
Skin IrritationCategory 2
Eye DamageCategory 2
Respiratory IrritationCategory 3

Data sourced from safety data sheets (SDS) .

Comparison with Structural Analogs

Methyl 5-morpholinonicotinate is often compared to its positional isomer, methyl 6-morpholinonicotinate (CAS: 132546-81-7), which differs in the morpholine substitution site.

Table 3: Comparative Analysis

PropertyMethyl 5-MorpholinonicotinateMethyl 6-Morpholinonicotinate
Melting Point113°C142°C
Antitumor Activity (IC₅₀)35 µM28 µM
Solubility in DMSOHighModerate

Data from .

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